molecular formula C5H6Cl2N2 B2653829 2-chloropyridin-3-amine Hydrochloride CAS No. 94770-75-9

2-chloropyridin-3-amine Hydrochloride

Cat. No.: B2653829
CAS No.: 94770-75-9
M. Wt: 165.02
InChI Key: NEQIRASUEZEXJF-UHFFFAOYSA-N
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Description

Contextual Significance within Pyridine (B92270) Chemistry and Heterocyclic Synthesis

The pyridine ring, a foundational structure in heterocyclic chemistry, is a key component in a vast array of pharmaceuticals, agrochemicals, and materials. The strategic placement of substituents on this ring can dramatically alter its electronic properties and reactivity, opening up new avenues for molecular design. 2-chloropyridin-3-amine hydrochloride is a prime example of a polysubstituted pyridine that offers chemists a powerful tool for constructing complex molecules.

The presence of both a chloro group at the 2-position and an amino group at the 3-position imparts a distinct reactivity profile to the pyridine core. The electron-withdrawing nature of the chlorine atom and the nitrogen heteroatom makes the pyridine ring susceptible to nucleophilic substitution, while the amino group can be readily functionalized through various reactions, including diazotization and amide bond formation. This dual functionality allows for a stepwise and controlled elaboration of the molecule, making it a highly sought-after intermediate in multistep syntheses.

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The utility of this compound as a versatile building block is underscored by its application in the synthesis of a diverse range of complex molecules with significant biological and industrial importance. The strategic positioning of its functional groups allows for the regioselective introduction of various substituents, leading to the creation of novel chemical entities.

One of the most notable applications of this compound is in the production of the insecticide chlorantraniliprole (B1668704). nih.gov In this synthesis, the amino group of 2-chloropyridin-3-amine serves as a key handle for the construction of the pyrazole-5-carboxamide core of the pesticide. nih.gov Furthermore, this compound is a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. For instance, it has been utilized in the preparation of compounds with potential anti-HIV activity. researchgate.net Its role extends to the synthesis of drugs for treating peptic ulcers, such as pirenzepine.

The versatility of this compound is further demonstrated by its use in the creation of novel benzamide (B126) derivatives with potential biological activities. The condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639) highlights its utility in constructing complex scaffolds. researchgate.net

Historical Development and Evolution of Aminopyridine Chemistry Relevant to 2-chloropyridin-3-amine

The journey to understanding and utilizing substituted pyridines like 2-chloropyridin-3-amine has been a long and incremental one. A foundational reaction in aminopyridine chemistry is the Chichibabin reaction, first reported in 1914, which allows for the direct amination of pyridine to produce 2-aminopyridine (B139424). wikipedia.org This discovery was a significant milestone, providing a direct route to a key class of pyridine derivatives.

The introduction of a halogen atom onto the pyridine ring, particularly in a regioselective manner, presented a greater challenge for early organic chemists. The development of methods to synthesize chloropyridines, such as the reaction of pyridine-N-oxides with chlorinating agents, was a crucial step forward. wikipedia.org For the conversion of aminopyridines to their corresponding chloropyridines, the Sandmeyer reaction has historically been a valuable tool, although it can be hampered by the formation of byproducts. google.com

Over the years, significant research has focused on improving the synthesis of halogenated aminopyridines with greater efficiency and selectivity. researchgate.net These advancements have been driven by the increasing demand for these compounds as intermediates in the pharmaceutical and agrochemical industries. researchgate.net The development of modern synthetic methods has enabled the large-scale and cost-effective production of this compound, making it a readily accessible and indispensable tool for contemporary organic chemists.

Overview of Current Academic Research Trajectories

Current academic research involving this compound is focused on several key areas, reflecting its growing importance in synthetic chemistry. A primary trajectory is the development of novel, more efficient, and sustainable synthetic routes to the compound itself and its derivatives. This includes the exploration of new catalytic systems and reaction conditions that minimize waste and improve yields.

Another significant area of research is the expansion of its application in the synthesis of novel bioactive molecules. Scientists are actively exploring the use of this compound as a scaffold for the development of new drugs targeting a wide range of diseases. This includes the design and synthesis of new enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Furthermore, there is growing interest in the application of this compound in materials science. Researchers are investigating its potential use in the creation of new polymers, dyes, and other functional materials with unique optical, electronic, and thermal properties. The reactivity of its functional groups makes it an attractive monomer for polymerization reactions and for the modification of existing polymer backbones. Market analyses project a steady growth for 3-amino-2-chloropyridine, driven by its increasing demand in the pharmaceutical and agrochemical sectors, which in turn fuels further research and development.

Below is a table summarizing the key properties of 2-chloropyridin-3-amine.

PropertyValue
IUPAC Name 2-chloropyridin-3-amine
CAS Number 6298-19-7
Molecular Formula C₅H₅ClN₂
Molecular Weight 128.56 g/mol
Appearance Crystals
Melting Point 76-78 °C

This data is compiled from publicly available chemical information databases. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQIRASUEZEXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloropyridin 3 Amine Hydrochloride

De Novo Synthetic Routes to the 2-chloro-3-aminopyridine Core

The construction of the 2-chloro-3-aminopyridine scaffold from basic precursors can be achieved through several strategic pathways, each with distinct advantages and challenges.

Direct chlorination of 3-aminopyridine (B143674) is a primary route to obtaining the 2-chloro-3-aminopyridine structure. This method, however, is often challenged by a lack of regioselectivity, leading to the formation of undesired by-products. google.com A common approach involves the reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide. guidechem.com This process can unfortunately lead to over-chlorination, producing isomers such as 2,5-dichloro-3-aminopyridine. guidechem.comgoogle.com

To enhance regioselectivity and improve yields, alternative methods have been developed. One such process involves the chlorination of 3-aminopyridine with gaseous chlorine at low temperatures (15-50°C) in the presence of a metal chloride catalyst, such as ferric chloride, nickel chloride, or copper chloride. google.com This catalytic method offers better control over the reaction, minimizing the formation of di- and polychlorinated products and achieving yields in the range of 70-75%. google.com The process requires a significant excess of hydrochloric acid to be effective. google.com

Table 1: Comparison of Regioselective Chlorination Methods for 3-aminopyridine

MethodChlorinating Agent(s)CatalystKey ConditionsReported YieldPrimary By-product(s)Reference(s)
Method A Hydrogen Peroxide / HClNone70-80°CModerate2,5-dichloro-3-aminopyridine guidechem.comgoogle.com
Method B Gaseous Chlorine / HClFeCl₃, NiCl₂, or CuCl₂15-50°C70-75%Dichloro-3-aminopyridine google.com

A highly effective and widely used strategy for synthesizing 2-chloropyridin-3-amine is the reduction of the nitro group of 2-chloro-3-nitropyridine (B167233). This precursor is readily accessible, and its reduction can be accomplished using a variety of reagents and conditions, often resulting in high yields and purity. guidechem.comguidechem.com

Classical methods include the use of stannous chloride (SnCl₂) for the reduction. guidechem.com Catalytic hydrogenation represents another significant approach, employing catalysts such as Pd-Fe/TiO₂ to facilitate the conversion. guidechem.comgoogle.com More advanced systems have also been developed to improve efficiency and cost-effectiveness. For instance, a reduction method utilizing a combination of titanium tetrachloride (TiCl₄) and magnesium (Mg) has been reported to produce a titanium suspension that effectively reduces the nitro group, achieving a yield of 98%. google.comgoogle.com This method is presented as a cost-effective alternative to other metal-based reductions. google.com

Recently, metal-free reduction methods have gained attention. One such protocol uses tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reducing agent with 4,4'-bipyridine (B149096) as an organic catalyst, which can convert 2-chloro-3-nitropyridine to the corresponding amine in high yield (90%) within minutes. guidechem.com

Table 2: Selected Methods for the Reduction of 2-chloro-3-nitropyridine

Reducing Agent(s)Catalyst/Co-reagentSolventReaction TimeYieldReference(s)
Stannous Chloride (SnCl₂) Not specifiedMethanol3 hours85-77% guidechem.comguidechem.com
Catalytic Hydrogenation Pd-Fe/TiO₂Not specifiedNot specifiedNot specified guidechem.comgoogle.com
Titanium Tetrachloride / Magnesium NoneNot specified1 hour98% google.comgoogle.com
Tetrahydroxydiboron 4,4'-bipyridineNot specified5 minutes90% guidechem.com

A multi-step de novo synthesis starting from the inexpensive and readily available 2-pyridone offers a pathway with high selectivity and yield. google.com This synthetic route avoids the regioselectivity issues associated with direct chlorination of 3-aminopyridine. The key steps are as follows:

Nitration: 2-pyridone is first nitrated using a mixture of fuming nitric acid and sulfuric acid to produce 3-nitro-2-pyridone. google.com

N-Alkylation: The amino group is protected via an N-alkylation reaction, for example, with methyl iodide in the presence of potassium hydroxide, to yield N-methyl-3-nitro-2-pyridone. This step is crucial for directing the subsequent chlorination. google.com

Chlorination and Dealkylation: The N-alkyl-3-nitro-2-pyridone is then treated with a chlorinating agent, such as triphosgene, at elevated temperatures (90-130°C). This step accomplishes both the chlorination at the 2-position and the removal of the N-alkyl protecting group to afford 2-chloro-3-nitropyridine. google.comgoogle.com

Reduction: The final step is the reduction of the nitro group of 2-chloro-3-nitropyridine, as described in the previous section, to yield the target molecule, 2-chloropyridin-3-amine. google.com

This pathway provides a high degree of control over the substitution pattern on the pyridine (B92270) ring, leading to a purer final product. google.com

Functional Group Interconversions Leading to 2-chloropyridin-3-amine Derivatives

Beyond building the core structure from scratch, 2-chloropyridin-3-amine can also be synthesized through the chemical transformation of existing functional groups on a pre-formed 2-chloropyridine (B119429) ring. A notable example of this strategy is the Hofmann degradation of 2-chloro-nicotinamide. guidechem.comgoogle.com

In this reaction, the amide functional group of 2-chloro-nicotinamide is converted into a primary amine with the loss of one carbon atom. The reaction typically proceeds by treating the amide with bromine in a basic aqueous solution, such as sodium hydroxide. The process involves the formation of an intermediate isocyanate, which is then hydrolyzed to the amine. This method provides a direct route from a carboxylic acid derivative (the amide) to the desired amine, showcasing a powerful functional group interconversion. guidechem.comgoogle.com

Green Chemistry Principles in 2-chloropyridin-3-amine Synthesis

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact, improve energy efficiency, and enhance safety. For the synthesis of 2-chloropyridin-3-amine and its derivatives, microwave-assisted synthesis has emerged as a key technology.

Microwave irradiation has been successfully employed to accelerate organic reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, resulting in rapid and uniform temperature increases.

While a specific protocol for the synthesis of 2-chloropyridin-3-amine hydrochloride is not detailed in the provided sources, the application of microwave assistance has been demonstrated for analogous reactions involving substituted pyridines and pyrimidines. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines was shown to be more efficient under microwave conditions than with conventional heating. researchgate.net Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was achieved in 15-30 minutes at 120-140°C using microwave irradiation. nih.gov These examples strongly suggest that key steps in the synthesis of 2-chloropyridin-3-amine, such as the nucleophilic substitution reactions or the reduction of 2-chloro-3-nitropyridine, could be significantly enhanced by the application of microwave technology, leading to more efficient and environmentally benign processes. mdpi.comnih.gov

Utilization of Sustainable Catalytic Systems and Reagents

The advancement of synthetic chemistry is increasingly prioritizing the incorporation of green chemistry principles to minimize environmental impact. In the synthesis of 2-chloropyridin-3-amine and related halogenated aminopyridines, a significant shift towards sustainable catalytic systems and reagents is evident. Researchers have developed environmentally benign, base-promoted methods for the selective amination of polyhalogenated pyridines, which notably utilize water as a solvent. acs.org This approach offers a practical and more ecological alternative to traditional methods that often rely on palladium catalysts and organic solvents. acs.org

These green methodologies focus on high efficiency and selectivity while avoiding hazardous materials. For instance, a novel protocol has been demonstrated for the site-selective amination of various polyhalogenated pyridines, including challenging chloro-pyridines, using sodium tert-butoxide under mild conditions. acs.org This base-promoted transformation can be extended to large-scale synthesis, highlighting its industrial applicability. acs.org Mechanistic studies suggest a pathway involving the dissociation of N,N-dimethylformamide (DMF), aided by a base, to generate the aminating agent, dimethylamine. acs.org Such methods reduce waste, shorten reaction times, and simplify workup procedures, aligning with the core tenets of sustainable chemistry. rasayanjournal.co.in The use of safer, renewable, and readily available reagents and the elimination of toxic solvents are central to these modern synthetic strategies. acs.orgrasayanjournal.co.in

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. A common synthetic route involves the direct chlorination of 3-aminopyridine. google.comgoogle.com Key strategies for yield enhancement in this process include precise control over temperature, reactant concentrations, and catalyst loading. google.com

One established method involves chlorinating 3-aminopyridine with gaseous chlorine at low temperatures in an aqueous solution containing an excess of hydrochloric acid and a specific catalyst. google.com This approach can achieve yields in the range of 70-75%. google.com The reaction is moderately exothermic, and maintaining control requires careful adjustment of chlorine addition and effective cooling of the reaction vessel. google.com Another method utilizes hydrogen peroxide and hydrochloric acid for the chlorination, which can also lead to over-chlorination if not properly controlled. google.comgoogle.com Post-reaction, purification strategies are crucial. A method for obtaining high-purity this compound involves adjusting the pH of the reaction mixture, extracting the free base with an organic solvent, and then precipitating the hydrochloride salt, which can achieve purity levels exceeding 99%. google.com

A different synthetic pathway starts from 2-pyridone, which undergoes nitration and N-alkylation, followed by directional chlorination and dealkylation to form 2-chloro-3-nitropyridine. The final step is a reduction to yield 2-chloro-3-aminopyridine. This multi-step process is reported to have high selectivity and yield with readily available raw materials. google.com

Influence of Solvent Systems and Temperature Profiles on Selectivity and Conversion

The choice of solvent and the temperature profile are paramount in directing the selectivity and conversion rate of the synthesis of 2-chloropyridin-3-amine. In the chlorination of 3-aminopyridine, using a 25-45% aqueous solution of 3-aminopyridine in 3-4 molar parts of hydrogen chloride is a key condition. google.com Water is an advantageous solvent as it facilitates recycling and waste disposal. google.com The concentration of hydrochloric acid is a delicate balance; too low a concentration can lead to catalyst hydrolysis and tar formation, while too high a concentration can precipitate the hydrochloride salt of the starting material, promoting the formation of over-chlorinated byproducts and reducing the yield of the desired product. google.com

Temperature control is equally critical. The chlorination process is typically conducted at low temperatures, between 15°C and 50°C. google.com This temperature range is a significant improvement over older methods that required 70-80°C, which more easily led to over-chlorination, especially in large-scale batches. google.com By maintaining a lower temperature, the reaction rate can be controlled, minimizing the formation of impurities like 2,6-dichloro-3-aminopyridine. google.comgoogle.com In other sustainable approaches, the use of water as the primary solvent for amination reactions represents a significant advancement, providing an environmentally friendly alternative to organic solvents. acs.org

Table 1: Effect of Reaction Parameters on Synthesis

Parameter Condition Effect on Reaction Source(s)
Solvent Aqueous HCl Essential for dissolving reactant and catalyst; concentration is critical. google.com
Water Used in green, base-promoted amination methods. acs.org
Temperature 15-50°C Controls reaction rate and minimizes over-chlorination. google.com
HCl Concentration 3-4 molar excess Prevents catalyst hydrolysis and tar formation. google.com
Too High Causes precipitation of starting material, leading to byproducts. google.com

Catalyst Selection and Loading Effects

Catalyst choice and its concentration (loading) are decisive factors in the synthesis of 2-chloropyridin-3-amine. For the direct chlorination of 3-aminopyridine, catalysts such as ferric chloride, cupric chloride, or nickel chloride are effective. google.com These catalysts can also be generated in situ from other corresponding salts. google.com

The amount of catalyst used must be carefully optimized. A practical range for catalyst loading is between 1% and 8% by weight, based on the amount of the 3-aminopyridine starting material. google.com If the catalyst loading is below 1%, the absorption of chlorine may be impractically slow. Conversely, if the loading exceeds 8%, the subsequent removal of the catalyst from the reaction mixture can become cumbersome. google.com The preferred and most efficient catalyst range is typically between 2% and 6% by weight. google.com Ferric chloride is a frequently cited catalyst within this process. google.com The catalyst's role is to facilitate the chlorination at the desired position on the pyridine ring while operating under controlled temperature and acidic conditions to ensure high yield and purity. google.com

Table 2: Catalyst Loading Effects

Catalyst Loading (% by weight) Observation Source(s)
Ferric Chloride < 1% Chlorine absorption is unduly slow. google.com
Cupric Chloride 1-8% Practical range for the reaction. google.com
Nickel Chloride 2-6% Preferred range for optimal performance. google.com
Ferric Chloride > 8% Catalyst removal becomes difficult. google.com

Control of Regioselectivity and Chemoselectivity in Multi-functional Transformations

Controlling regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts) is essential when synthesizing substituted pyridines, which can have multiple reactive sites. In the synthesis of 2-chloropyridin-3-amine from 3-aminopyridine, the goal is to selectively introduce a chlorine atom at the C2 position adjacent to the ring nitrogen, without affecting the amino group or chlorinating other positions (like C6). google.comgoogle.com

The reaction conditions, particularly the use of excess hydrochloric acid, play a crucial role. The acid protonates the amino group, forming an ammonium (B1175870) salt. This deactivates the amino group towards electrophilic attack and directs the incoming electrophile (chlorine) to the ortho position (C2). google.com Advanced methods in pyridine functionalization employ specially designed multifunctional reagents that can deliver an amino group to a specific position with high selectivity under mild conditions. organic-chemistry.orgacs.org These reagents can tolerate a wide array of other functional groups on the pyridine ring, demonstrating high chemoselectivity. organic-chemistry.org Such precise control is vital for building complex molecules where specific isomers are required, preventing the formation of undesired byproducts and simplifying purification processes. google.comgoogle.com

Hydrochloride Salt Formation and its Implications for Isolation and Handling in Synthesis

The formation of the hydrochloride salt of 2-chloropyridin-3-amine is a critical step for its effective isolation, purification, and handling. google.com After the chlorination reaction, the product exists in an acidic aqueous mixture along with byproducts such as 2,6-dichloro-3-aminopyridine. google.com A common purification strategy involves neutralizing the mixture and extracting the free base into an organic solvent. google.com

The key advantage of forming the hydrochloride salt becomes apparent during purification. While the free base of 2-chloropyridin-3-amine and its dichlorinated byproduct are both soluble in many organic solvents, their hydrochloride salts exhibit different solubilities. google.com By treating the organic extract containing the free base with a non-aqueous solution of hydrogen chloride (e.g., in methanol, ethanol, or ethyl acetate), the desired this compound precipitates out of the solution due to its lower solubility. google.com The more soluble 2,6-dichloro-3-aminopyridine remains in the solvent, allowing for an efficient separation. google.com This crystallization process yields a product with high purity (≥99%). google.com Furthermore, the resulting hydrochloride salt is typically a stable, crystalline solid, which is easier and safer to handle, store, and weigh compared to the free base, which may be an oil or a less stable solid.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Chloropyridin 3 Amine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine (B92270) C2 Position

The pyridine ring's nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the α (C2, C6) and γ (C4) positions, making them susceptible to nucleophilic attack. vaia.com The presence of a good leaving group, such as chlorine, at the C2 position facilitates nucleophilic aromatic substitution (SNAr) reactions. This process typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.comnih.gov

The displacement of the C2-chloro substituent by various nitrogen-based nucleophiles is a common strategy for the synthesis of substituted 3-aminopyridine (B143674) derivatives. While 2-chloropyridine (B119429) itself can be unreactive towards amination, the reaction is feasible under appropriate conditions. researchgate.net The reaction proceeds via the standard SNAr mechanism, where the amine attacks the C2 carbon, leading to the formation of a tetrahedral intermediate, which then expels the chloride ion. youtube.com

The reactivity in these amination reactions can be influenced by the nature of the amine. Generally, primary and secondary amines, as well as hydrazine, can serve as effective nucleophiles for this transformation. The reaction conditions often require elevated temperatures to proceed at a practical rate.

Table 1: Examples of Amination Reactions on Chloropyridines This table is illustrative and based on typical reactivity patterns of chloropyridines.

NucleophileTypical ConditionsProduct Type
Primary Amines (e.g., aniline)Heat, often with a base or catalystN-Aryl-3-aminopyridin-2-amine derivatives
Secondary Amines (e.g., morpholine)Heat, often in a polar aprotic solvent2-(Morpholin-4-yl)pyridin-3-amine derivatives
HydrazineHeat in a suitable solvent (e.g., ethanol)2-Hydrazinylpyridin-3-amine

Thiolates are potent nucleophiles and can readily displace the chloride at the C2 position of 2-chloropyridine derivatives. These reactions are valuable for the synthesis of 2-thiopyridine compounds. For instance, various 2-chloropyridine derivatives have been shown to react with glutathione (B108866), catalyzed by glutathione S-transferase, to form the corresponding glutathione conjugates via displacement of the chlorine atom. nih.gov The reaction with simpler thiols, such as those in cysteine or thioglycolic acid, also proceeds via a nucleophilic substitution mechanism. researchgate.net The high nucleophilicity of the sulfur atom facilitates the attack on the electron-deficient C2 carbon.

Table 2: Nucleophilic Displacement with Thiol-Containing Compounds This table is illustrative and based on documented reactions of chloropyridines with sulfur nucleophiles.

NucleophileReaction TypeProduct Type
GlutathioneEnzyme-catalyzed SNArS-(3-aminopyridin-2-yl)glutathione
CysteineSNArS-(3-aminopyridin-2-yl)cysteine
Thioglycolic acidSNAr2-((3-aminopyridin-2-yl)thio)acetic acid

The rate and feasibility of SNAr reactions at the C2 position of 2-chloropyridin-3-amine are governed by a balance of electronic and steric factors.

Steric Effects : Steric hindrance can play a significant role, particularly with bulky nucleophiles. The C3-amino group is adjacent to the reaction center at C2, which could sterically impede the approach of a large nucleophile. However, for many common nucleophiles like ammonia (B1221849) or small primary amines, this effect is often minimal. In some SN2 reactions, bulky substituents have been shown to release steric repulsion in the transition state, but in SNAr, the formation of a tetrahedral intermediate is often the rate-determining step, where steric hindrance can be more pronounced. nih.gov

Reactions of the Amino Group at Pyridine C3

The exocyclic amino group at the C3 position behaves similarly to a typical aromatic amine, allowing for a range of functionalization reactions centered on the nitrogen atom.

The amino group of 2-chloropyridin-3-amine can be readily acylated or alkylated. Unlike 4-aminopyridine, where acylation can proceed through an N-acetyl intermediate on the ring nitrogen, studies have shown that 3-aminopyridines undergo acylation directly at the exocyclic amino nitrogen. publish.csiro.au This selectivity is attributed to the electronic properties and relative basicity of the two nitrogen atoms.

Alkylation of aminopyridines can sometimes be challenging due to competing alkylation at the more basic ring nitrogen. publish.csiro.auresearchgate.net However, methods for the selective N-monoalkylation of 3-aminopyridines have been developed, for instance, using a carboxylic acid and sodium borohydride, which provides the corresponding alkylaminopyridine under mild conditions. researchgate.net

Table 3: Functionalization Reactions at the C3-Amino Group

ReactionReagentsProduct TypeReference
AcetylationAcetic anhydrideN-(2-chloropyridin-3-yl)acetamide publish.csiro.au
N-MonoalkylationCarboxylic acid, Sodium borohydrideN-alkyl-2-chloropyridin-3-amine researchgate.net
Reductive AminationAldehydes, Sodium borohydrideN-alkyl-2-chloropyridin-3-amine researchgate.net

The amino group at C3 can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. google.comorganic-chemistry.org The resulting diazonium salt can then undergo Sandmeyer or Sandmeyer-type reactions to replace the diazonium group with other functionalities. wikipedia.orgorganic-chemistry.org

This pathway is particularly useful for halogen exchange. For example, 2-chloropyridin-3-amine can be converted to 2,3-dichloropyridine. google.comgoogle.com The process involves diazotization in aqueous hydrochloric acid, followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. wikipedia.orggoogle.com Similarly, using hydrobromic acid and copper(I) bromide, the same starting material can be transformed into 2-bromo-3-chloropyridine (B1276723) or even 2,3-dibromopyridine, as temperature-dependent displacement of the C2-chloride by bromide can also occur during the process. google.com The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org

Table 4: Sandmeyer Reactions of 2-chloropyridin-3-amine

Target ProductDiazotization ReagentsSandmeyer ReagentsReference
2,3-DichloropyridineNaNO2, aq. HClCopper catalyst (e.g., CuCl) google.comgoogle.com
2,3-DibromopyridineNaNO2, aq. HBrCuBr google.com

Condensation Reactions to Form Fused Heterocycles

The vicinal amino and chloro groups of 2-chloropyridin-3-amine, along with the ring nitrogen, provide multiple sites for condensation and cyclization reactions, leading to the formation of a variety of fused heterocyclic scaffolds. These reactions are fundamental in constructing complex molecules with potential biological activities.

One illustrative example is the condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639). This transformation results in the formation of 2-amino-N-(2-chloropyridin-3-yl)benzamide as a significant product. researchgate.net Such reactions underscore the nucleophilic character of the amino group, which can readily react with electrophilic centers like esters to form amide linkages, a key step that can precede intramolecular cyclization to yield quinazolinone-type structures or other related fused systems.

The amino group at the C3 position can also participate in cyclocondensation reactions with various bifunctional reagents to construct fused five- or six-membered rings. For instance, reactions with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidines or other related diazine-fused systems. The general principle involves an initial Michael addition or condensation involving the amino group, followed by an intramolecular cyclization and subsequent aromatization. While not starting from 2-chloropyridin-3-amine itself, studies on related aminopyrazoles reacting with pyruvic acids and aldehydes to form pyrazolopyridines highlight the mechanistic pathways, such as initial condensation and subsequent cyclization, that are applicable to the formation of fused pyridine systems.

Furthermore, the inherent reactivity of the aminopyridine scaffold allows for the construction of fused imidazo[1,2-a]pyridine (B132010) rings, a common core in medicinal chemistry. This typically involves the reaction of the amino group with α-haloketones, where the amino group acts as a nucleophile to displace the halide, followed by intramolecular cyclization of the pyridine ring nitrogen onto the carbonyl group.

The table below summarizes representative condensation reactions leading to fused heterocyclic systems.

Reactant 1Reactant 2Product TypeFused Ring System
2-chloropyridin-3-amineEthyl 2-aminobenzoateAmide IntermediatePrecursor to Quinazolinones
2-aminopyridine (B139424) derivativeα-haloketoneImidazopyridineImidazo[1,2-a]pyridine
2-aminopyridine derivativeβ-dicarbonyl compoundPyridopyrimidinePyrido[1,2-a]pyrimidine

Metal-Catalyzed Cross-Coupling Reactions Involving the Chloro Substituent

The chloro group at the C2 position of 2-chloropyridin-3-amine is a key handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition to low-valent transition metal catalysts, primarily palladium and copper.

Palladium-Catalyzed (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, and 2-chloropyridin-3-amine is a competent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the pyridine C2 position and an organoboron species. While the reactivity of chloropyridines can be lower than their bromo or iodo counterparts, the use of specialized palladium catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., N-heterocyclic carbenes), can facilitate the coupling of arylboronic acids with 2-chloropyridines. libretexts.orgchemrxiv.org The reaction is crucial for synthesizing 2-aryl-3-aminopyridine derivatives, which are important pharmacophores.

Sonogashira Coupling: This reaction forms a C-C bond between the C2 position and a terminal alkyne. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has demonstrated high efficiency in producing 2-amino-3-alkynylpyridines using a Pd/Cu co-catalytic system. scirp.orgscirp.org Similar conditions, potentially with more active palladium catalysts, can be applied to the chloro-analogue. scirp.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product. libretexts.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. In the context of 2-chloropyridin-3-amine, this reaction would typically involve coupling at the C-Cl bond with a primary or secondary amine. However, the presence of the C3-amino group presents a challenge of chemoselectivity. More commonly, the reverse reaction is seen, where a halo-arene is coupled with the amino group of an aminopyridine. Nevertheless, palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines has been successfully demonstrated, showcasing that the reaction can proceed at the halogen-bearing carbon without interference from the adjacent amino group. nih.gov This is achieved by using specific ligand systems, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS. nih.gov The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The following table provides an overview of typical conditions for these palladium-catalyzed reactions.

ReactionCoupling PartnerCatalyst System (Typical)Base (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / NHC-ligandK₂CO₃, NaHCO₃2-Aryl-3-aminopyridine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N, Piperidine2-Alkynyl-3-aminopyridine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / RuPhos or BrettPhosLiHMDS, NaOtBuN²-Substituted-2,3-diaminopyridine

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical and often more economical alternative to palladium for forming C-N and C-O bonds. Copper(I) catalysts can facilitate the coupling of 2-chloropyridin-3-amine with a variety of nucleophiles. Efficient copper-catalyzed amination of bromopyridine derivatives with aqueous ammonia has been reported, utilizing Cu₂O in ethylene (B1197577) glycol. researchgate.net These methods are often amenable to aryl chlorides, especially activated ones like 2-chloropyridine. The reaction is valuable for introducing diverse amino functionalities at the C2 position, complementing the Buchwald-Hartwig amination.

C-C and C-N Bond Forming Transformations

The aforementioned metal-catalyzed reactions represent the primary strategies for C-C and C-N bond formation at the C2 position of 2-chloropyridin-3-amine.

C-C Bond Formation: The Suzuki-Miyaura and Sonogashira reactions are the most prominent examples, enabling the introduction of aryl, heteroaryl, and alkynyl groups. These transformations are fundamental for extending the carbon skeleton and synthesizing complex biaryl and conjugated systems.

C-N Bond Formation: The Buchwald-Hartwig amination and copper-mediated Ullmann-type reactions are the key methods for creating new C-N bonds. nih.gov These reactions allow for the synthesis of N-substituted diaminopyridines, which are precursors to a wide range of biologically active molecules and materials. nih.gov

Mechanistic Investigations through Kinetic and Spectroscopic Studies of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of transformations involving 2-chloropyridin-3-amine.

The mechanisms of the primary palladium-catalyzed cross-coupling reactions have been extensively studied. The catalytic cycle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions universally involves three key steps:

Oxidative Addition: A Pd(0) complex adds to the C-Cl bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The boron reagent (Suzuki) or copper acetylide (Sonogashira) transfers its organic group to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base. wikipedia.orgnih.gov

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

For substrates like 3-halo-2-aminopyridines, specific mechanistic challenges arise. The proximal amino group can potentially chelate to the palladium center after oxidative addition, which could hinder the subsequent transmetalation or reductive elimination steps. nih.gov The choice of bulky, electron-rich ligands is critical to prevent such catalyst inhibition and promote the desired reaction pathway. nih.gov

Kinetic studies, often employing techniques like gas chromatography or in-situ NMR spectroscopy, can elucidate the rate-determining step and the influence of reactant concentrations, temperature, and catalyst structure on the reaction rate. researchgate.netresearchgate.net For instance, kinetic isotope effect (KIE) studies on Buchwald-Hartwig reactions have provided deep insights into the nature of the oxidative addition transition state. nih.gov While specific spectroscopic or detailed kinetic studies focused exclusively on 2-chloropyridin-3-amine are not widely published, the extensive mechanistic work on related halopyridines and anilines provides a robust framework for understanding its reactivity. libretexts.orgnih.gov

Advanced Synthetic Applications of 2 Chloropyridin 3 Amine Hydrochloride

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The strategic placement of functional groups in 2-chloropyridin-3-amine hydrochloride makes it an ideal starting point for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile, while the chlorine atom can be displaced through nucleophilic aromatic substitution, providing multiple avenues for cyclization and fusion of additional rings onto the pyridine (B92270) core.

The synthesis of fused pyridine systems is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. This compound is a key reactant in the preparation of several such systems.

Pyridoimidazoles: The imidazo[1,2-a]pyridine (B132010) core is a common feature in many pharmaceutical agents. nih.gov The synthesis of this scaffold often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. In the case of 2-chloropyridin-3-amine, the amino group can react with an appropriate carbonyl compound to form an imine, which can then undergo intramolecular cyclization to yield a pyridoimidazole derivative. The presence of the chlorine atom offers a subsequent site for further functionalization.

Triazolopyridines: The organic-chemistry.orgchemimpex.comchemicalbook.comtriazolo[4,3-a]pyridine skeleton is another important heterocyclic system with applications in medicinal chemistry. The synthesis of these compounds can be achieved by reacting a 2-chloropyridine (B119429) derivative with a hydrazine-containing compound. For instance, the reaction of 2-chloropyridine with semicarbazide (B1199961) hydrochloride can yield a triazolopyridinone. google.com By analogy, this compound can be converted to a hydrazino derivative, which can then be cyclized with a suitable one-carbon synthon to form the triazole ring fused to the pyridine core.

Thiazolopyridines: Thiazolopyridine derivatives are known for their diverse biological activities. The synthesis of the thiazolo[3,2-a]pyridine scaffold can be accomplished through various synthetic routes. One common approach involves the reaction of a 2-aminopyridine derivative with a molecule containing a thiocyanate (B1210189) or a similar functional group that can provide the sulfur and carbon atoms needed for the thiazole (B1198619) ring. While direct synthesis from 2-chloropyridin-3-amine is not extensively documented in the provided search results, its structural analog, 2-aminopyridine, is a known precursor. mdpi.com

Table 1: Examples of Fused Pyridine Systems Derived from 2-Aminopyridine Analogs

Fused SystemPrecursorReagentsResulting Scaffold
Imidazo[1,2-a]pyridine2-Aminopyridineα-HaloketoneImidazo[1,2-a]pyridine
Triazolo[4,3-a]pyridin-3(2H)-one2-ChloropyridineSemicarbazide hydrochloride1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Pyrido[1,2-a]pyrimidin-4-one2-AminopyridineAldehyde, Diazo esterPyrido[1,2-a]pyrimidin-4-one

Beyond simple fused systems, this compound can be elaborated into more complex polycyclic nitrogen-containing heterocycles. These intricate molecular architectures are of great interest in materials science and medicinal chemistry. researchgate.net The reactivity of both the amino and chloro groups allows for sequential annulation reactions, building up complex ring systems in a controlled manner. For example, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization. Alternatively, the chlorine atom can be displaced by a nucleophile that carries another reactive site, leading to a cascade of cyclization reactions. The synthesis of such complex molecules often requires multi-step reaction sequences where the pyridine core of 2-chloropyridin-3-amine serves as the foundational scaffold.

Building Block for Complex Molecular Architectures in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net this compound, as a substituted pyridine, is therefore a valuable starting material in medicinal chemistry for the development of new therapeutic agents.

The rational design of drugs often involves the synthesis of a series of related compounds to explore structure-activity relationships. This compound is an excellent starting point for such endeavors. For example, it is a key intermediate in the synthesis of compounds that have been investigated for their potential as anti-inflammatory and antimicrobial agents. chemimpex.com A specific example is the synthesis of 2-amino-N-(2-chloropyridin-3-yl)benzamide, which is formed through a condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639). nih.gov This benzamide (B126) derivative can serve as a precursor for the synthesis of quinazolinone compounds, which are known to possess a wide range of biological activities. nih.gov

In modern drug discovery, the concept of "scaffold hopping" and the diversification of a core molecular structure are key strategies for identifying new lead compounds. The 2-chloropyridin-3-amine scaffold is well-suited for such approaches. The amino group can be readily modified through acylation, alkylation, or diazotization reactions, allowing for the introduction of a wide variety of substituents. The chlorine atom can be replaced by a range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution. This dual reactivity allows for the creation of large libraries of diverse compounds based on the 2-chloropyridin-3-amine core, which can then be screened for biological activity against various targets.

Utilization in Agrochemical and Specialty Chemical Synthesis

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. chemimpex.comgoogle.com

The compound is a crucial intermediate in the synthesis of several commercially important agrochemicals. chemimpex.com One of the most notable examples is its use in the production of the insecticide chlorantraniliprole (B1668704). organic-chemistry.orgchemimpex.comchemicalbook.com The synthesis of chlorantraniliprole involves the coupling of a pyrazole (B372694) carboxylic acid derivative with an aniline (B41778) derivative, and 2-chloropyridin-3-amine is a key precursor in the synthesis of the pyrazole portion of the molecule. organic-chemistry.orgchemimpex.comchemicalbook.com Furthermore, 2-chloropyridin-3-amine derivatives are used in the formulation of herbicides and plant growth regulators. chemimpex.comchemicalbook.com For instance, it is a key substance in the synthesis of forchlorfenuron, a highly active cytokinin that promotes tissue growth and bud development in various fruit crops. chemicalbook.com

In the area of specialty chemicals, derivatives of 2-chloropyridin-3-amine can be used as building blocks for dyes, pigments, and other materials where the pyridine moiety can impart desirable properties such as thermal stability or specific light-absorbing characteristics.

Table 2: Applications of 2-chloropyridin-3-amine in Agrochemical Synthesis

AgrochemicalClassRole of 2-chloropyridin-3-amine
ChlorantraniliproleInsecticideKey precursor for the pyrazole moiety
ForchlorfenuronPlant Growth RegulatorKey intermediate in its synthesis

Role in Combinatorial Chemistry and Synthetic Library Generation

This compound serves as a valuable building block in the fields of combinatorial chemistry and synthetic library generation, which are foundational to modern drug discovery. The strategic importance of this compound lies in its bifunctional nature: it possesses a nucleophilic amine group and a pyridine ring activated by a chlorine atom. These features allow for sequential or concerted chemical modifications, enabling the rapid synthesis of a large number of distinct molecules, known as a synthetic library. The generation of such libraries is crucial for high-throughput screening, a process that identifies novel compounds with potential therapeutic activity.

The utility of 2-chloropyridin-3-amine as a scaffold is particularly evident in its application in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. nih.govmdpi.com This approach is highly efficient and atom-economical, making it ideal for the rapid generation of molecular diversity. researchgate.net The amine group of 2-chloropyridin-3-amine can readily participate in imine formation, a key initial step in many prominent MCRs, including the Ugi reaction. nih.govnih.gov

In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a complex α-acylamino amide structure. mdpi.com By employing 2-chloropyridin-3-amine as the amine component, chemists can introduce the chloropyridinyl moiety into a diverse set of peptide-like scaffolds. The power of this approach lies in the ability to systematically vary the other three components, leading to an exponential increase in the number of final products from a relatively small set of starting materials.

For instance, a combinatorial library can be constructed by reacting 2-chloropyridin-3-amine with a selection of different aldehydes, carboxylic acids, and isocyanides. The resulting library of compounds all share the common 2-chloropyridin-3-yl core but differ in the substituents at the other points of diversity. This allows for a systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).

The table below illustrates a hypothetical combinatorial library matrix using 2-chloropyridin-3-amine in an Ugi reaction.

Table 1: Example of a Combinatorial Library Matrix Using Ugi Reaction

Amine ComponentAldehyde (R1-CHO)Carboxylic Acid (R2-COOH)Isocyanide (R3-NC)Resulting Scaffold
2-chloropyridin-3-amineBenzaldehydeAcetic AcidBenzyl isocyanideN-(2-chloropyridin-3-yl)-2-(benzylamino)-2-phenylacetamide
2-chloropyridin-3-amineCyclohexanecarboxaldehydePropionic Acidtert-Butyl isocyanideN-(2-chloropyridin-3-yl)-2-(tert-butylamino)-2-cyclohexylpropionamide
2-chloropyridin-3-amine4-MethoxybenzaldehydeBenzoic AcidCyclohexyl isocyanideN-(2-chloropyridin-3-yl)-2-(cyclohexylamino)-2-(4-methoxyphenyl)benzamide

Furthermore, the chloro-substituent on the pyridine ring offers a secondary site for diversification. Following the initial MCR, the chlorine atom can be displaced via nucleophilic aromatic substitution reactions (SNAr). This allows for the introduction of a wide range of functionalities, such as amines, thiols, or alkoxides, further expanding the diversity of the generated library. This two-step process—MCR followed by a diversification reaction—is a powerful strategy for creating highly complex and varied compound libraries for biological screening.

Detailed research findings have demonstrated the robustness of the Ugi reaction in producing libraries of multifunctional peptides, natural products, and various heterocyclic compounds. nih.gov The ability to generate hundreds or even thousands of compounds in a systematic and automated fashion makes this approach highly valuable for pharmaceutical research. researchgate.net The libraries synthesized using the 2-chloropyridin-3-amine scaffold can be screened against various biological targets, such as enzymes or receptors, to identify lead compounds for the development of new drugs.

Computational Chemistry and Theoretical Investigations of 2 Chloropyridin 3 Amine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-chloropyridin-3-amine hydrochloride. In this salt, the pyridine (B92270) ring is protonated, forming a pyridinium (B92312) cation. This protonation event is the central feature influencing its chemical nature.

Theoretical studies on related 3-substituted pyridines have explored the thermodynamics of protonation in solution. mdpi.com Such calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties. For this compound, DFT calculations would confirm that the proton preferentially adds to the pyridine ring nitrogen, which is generally the most basic site in aminopyridines in aqueous media. mdpi.com The resulting pyridinium ion's geometry would show subtle changes in bond lengths and angles compared to the neutral molecule, reflecting the redistribution of electron density upon protonation.

Table 1: Representative Theoretical Data for Aminopyridine Systems This table is illustrative and based on general findings for similar compounds, as specific detailed research findings for this compound are not widely published.

Parameter Description Expected Theoretical Value/Observation
Proton Affinity Energy released upon protonation of the pyridine nitrogen. High, indicating a thermodynamically favorable process.
N-H Bond Length (Ring) The bond length of the newly formed nitrogen-hydrogen bond. Approximately 1.02 - 1.04 Å.
C-N-C Angle (Ring) The bond angle around the protonated nitrogen atom. Expected to be close to the ideal sp² angle of 120°.
Mulliken Charge on N The partial charge on the protonated ring nitrogen. Significantly positive, indicating the localization of the positive charge.

The protonation of the pyridine ring significantly modifies the electronic structure of the molecule. The introduction of a positive charge on the aromatic ring system has a profound electron-withdrawing effect. This change is best described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In general, protonation leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO. The HOMO is the orbital from which an electron is most easily removed, and its energy level is related to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, and its energy relates to the molecule's ability to act as an electron acceptor.

Reactivity descriptors that can be calculated from the results of quantum chemical computations include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

Protonation would make the chemical potential more negative and likely increase the electrophilicity index, quantifying the molecule's enhanced character as an electron acceptor.

Molecular Modeling and Simulation for Reaction Mechanism Elucidation

While specific mechanistic studies on this compound are not extensively documented, molecular modeling serves as a vital tool for proposing and evaluating potential reaction pathways. For instance, in reactions like nucleophilic aromatic substitution (SNAr), the protonated pyridinium ring is expected to be much more reactive than the neutral pyridine ring. researchgate.net

Computational simulations can map the potential energy surface of a reaction, identifying transition states and intermediates. For the SNAr reaction of a nucleophile with this compound, modeling could:

Compare Reaction Barriers: Calculate the activation energy for a nucleophile to attack the C2 position (bearing the chloro group) in both the protonated and neutral forms. The barrier for the protonated species is expected to be significantly lower.

Analyze Intermediates: Characterize the structure and stability of the Meisenheimer complex (the intermediate formed during SNAr). The positive charge of the pyridinium ring would stabilize this negatively charged intermediate, thus accelerating the reaction.

Elucidate Solvent Effects: Incorporate solvent models (like the Conductor-like Screening Model, COSMO) to understand how the solvent influences the reaction mechanism and energetics, which is particularly important for reactions involving charged species. mdpi.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry allows for the prediction of how this compound will react. The protonation of the ring nitrogen acts as a powerful deactivating group for electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution.

Reactivity: The pyridinium ring is highly electron-deficient. Therefore, it will be strongly deactivated towards electrophilic attack (e.g., nitration, halogenation). The activation barriers for such reactions would be computationally predicted to be very high. Conversely, its reactivity towards nucleophiles is greatly enhanced. researchgate.net

Regioselectivity: In the case of nucleophilic attack, the chlorine atom at the C2 position is the primary leaving group. Computational models, such as those analyzing the distribution of the LUMO and Molecular Electrostatic Potential (MEP) maps, would show that the C2 and C6 positions are the most electron-deficient and thus the most likely sites for nucleophilic attack. The presence of the chlorine at C2 makes it the definitive site for substitution.

Stereoselectivity: For reactions involving the introduction of a new chiral center, computational modeling could be used to predict the favored stereoisomer by calculating the energies of the different diastereomeric transition states.

Conformational Analysis Relevant to Synthetic Pathways and Interactions

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational freedom involves the rotation of the C3-NH2 bond.

Quantum chemical calculations, such as performing a Potential Energy Surface (PES) scan by systematically rotating the dihedral angle of the amino group, can identify the most stable conformation. nih.gov It is generally expected that the conformation where the amino group is coplanar with the aromatic ring is of lowest energy, as this allows for maximal electronic delocalization.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways for Industrial Scale-up

The industrial production of 2-chloropyridin-3-amine has traditionally relied on methods such as the chlorination of 3-aminopyridine (B143674) using agents like hydrogen peroxide in hydrochloric acid. google.compatsnap.com While effective, these methods can present challenges for large-scale production, including the formation of over-chlorinated byproducts like 2,6-dichloro-3-aminopyridine and the need for high reaction temperatures. google.compatsnap.com

Current and future research is aimed at overcoming these limitations by developing more efficient, selective, and sustainable synthetic routes suitable for industrial scale-up. Key areas of development include:

Catalytic Approaches: A patented method highlights a significant improvement by using gaseous chlorine at lower temperatures (15-50°C) in the presence of an iron, nickel, or copper chloride catalyst. google.com This process is reported to reduce reaction times by approximately half compared to previous methods and allows for better control of the exothermic reaction. google.com Another approach involves the reduction of 2-chloro-3-nitropyridine (B167233), which can be synthesized from 2-pyridone. google.compatsnap.com This route offers high selectivity and yield, utilizing cheap raw materials. google.compatsnap.com

Process Optimization: Research has focused on optimizing reaction conditions to improve yield and purity. For instance, using an excess of hydrochloric acid (3-4 molar parts) is crucial to prevent catalyst hydrolysis and tar formation. google.com A method for preparing high-purity 2-chloropyridin-3-amine hydrochloride involves the chlorination of 3-aminopyridine followed by a specific purification process that includes pH adjustment, solvent extraction, and crystallization as the hydrochloride salt. google.com

Byproduct Valorization: Some strategies address the formation of byproducts by converting them back into useful materials. One patented method describes how the by-product 2,6-dichloro-3-aminopyridine can be subjected to catalytic hydrogenation to regenerate the 3-aminopyridine starting material, creating a more circular and cost-effective process. patsnap.com

The following table summarizes and compares different synthetic approaches for 2-chloropyridin-3-amine.

Starting Material Reagents/Catalyst Key Advantages Potential Challenges
3-AminopyridineGaseous Chlorine, FeCl3/NiCl2/CuCl2 CatalystFaster reaction times, lower temperatures, better control. google.comRequires careful control of chlorine addition and stirring efficiency. google.com
3-AminopyridineHydrogen Peroxide, Hydrochloric AcidEstablished method.Can lead to over-chlorination, requires higher temperatures. google.com
2-Chloro-3-nitropyridineSodium Sulfide (reduction)Mild reaction conditions, high yield, suitable for industrial production. patsnap.comMulti-step process from precursor materials.
2-PyridoneNitration, N-alkylation, Chlorination, ReductionHigh selectivity, fewer by-products, high yield. google.comMulti-step synthesis with protection/deprotection steps.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing represents a significant technological advancement in chemical synthesis, offering improved safety, efficiency, and scalability. mdpi.comd-nb.info The synthesis of pyridine (B92270) derivatives, including intermediates like 2-chloropyridin-3-amine, is well-suited for this technology. vcu.edu

Key benefits and research trends in this area include:

Enhanced Safety and Control: Flow chemistry minimizes the volume of hazardous reagents and intermediates at any given time and allows for precise control over reaction parameters like temperature and pressure, which is particularly beneficial for highly exothermic or rapid reactions. d-nb.infoacs.org For example, a three-step synthesis of substituted pyrazoles involving high-energy diazonium salt and hydrazine intermediates was safely scaled up using a flow-based system. d-nb.info

Increased Efficiency and Yield: Continuous processes can significantly improve reaction yields and reduce reaction times. Superheating a reaction in a flow reactor can lead to faster conversions and higher yields compared to batch methods. acs.org Researchers at VCU developed a continuous flow process for manufacturing halo-substituted nicotinonitriles that increased yield from 58% to 92% and reduced the process from five batch steps to a single continuous step. vcu.edu

Automation and High-Throughput Screening: Automated flow synthesis platforms enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. d-nb.info These systems can perform multi-step syntheses and purifications, accelerating the discovery of new molecules derived from scaffolds like 2-chloropyridin-3-amine. d-nb.infouc.pt For instance, a machine-assisted flow synthesis was developed for preparing pyrazoles, demonstrating the potential for rapid, automated production of complex heterocycles. mdpi.com

The integration of flow chemistry is poised to revolutionize the industrial synthesis of 2-chloropyridin-3-amine and its derivatives, making the processes more sustainable, cost-effective, and safer. vcu.edu

Potential for New Applications in Advanced Materials Science and Catalysis Research

The functional groups on 2-chloropyridin-3-amine provide versatile handles for its incorporation into more complex molecular architectures, suggesting significant potential beyond its traditional use in pharmaceuticals.

Emerging applications are being explored in:

Materials Science: Pyridine-based structures are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs). The 2-chloropyridin-3-amine molecule can serve as a functional building block or ligand in these areas. bldpharm.com The amino and pyridine nitrogen atoms can act as coordination sites for metal ions, while the chloro group offers a site for further functionalization, allowing for the tuning of electronic and structural properties.

Catalysis: 2-Aminopyridines are effective chelating ligands in inorganic and organometallic chemistry. nih.gov By extension, 2-chloropyridin-3-amine can be used to synthesize novel ligands for transition metal catalysts. These catalysts could be applied in a wide range of chemical transformations, including cross-coupling reactions, which are fundamental in modern organic synthesis. chemscene.com The electronic properties of the ligand, and thus the activity of the catalyst, can be fine-tuned by modifying the pyridine ring system.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the amino group and the pyridine nitrogen atom allow 2-chloropyridin-3-amine to participate in the formation of well-defined supramolecular structures. Crystal structure analysis of a related compound, 3-chloropyridin-2-amine, revealed that the amine groups form intermolecular hydrogen bonds with pyridine nitrogen acceptors, leading to the formation of centrosymmetric cyclic dimers. nih.gov This self-assembly behavior can be exploited in crystal engineering and the design of new materials with specific structural and functional properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloropyridin-3-amine Hydrochloride?

Methodological Answer: Synthesis typically involves chlorination and amination of pyridine derivatives. For example, a 5-step chain reaction—reduction, etherification, amination, separation, and acidification with HCl·EA—was used for Dapoxetine Hydrochloride, yielding high purity . Another approach employs SOCl₂ for chlorination in Fadrozole Hydrochloride synthesis, where intermediates are protected using trimethylsilyl groups to enhance stability . Starting materials like 3-chloro-2-hydrazinylpyridine can undergo reflux with sodium ethoxide and diethyl maleate, followed by column chromatography for purification .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: X-ray crystallography reveals molecular packing and hydrogen-bonding interactions (e.g., N–H···N and Cl···Cl contacts in 3-chloropyridin-2-amine) . Nuclear magnetic resonance (¹H/¹³C NMR) and elemental analysis validate purity and functional groups. For instance, ¹H NMR peaks at δ 5.02 ppm (NH₂) and δ 7.98 ppm (pyridine-H) confirm the structure of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing by-products?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : Using DBAH (diisobutylaluminum hydride) for selective reduction improves yield in multi-step syntheses .
  • Reaction conditions : Adjusting temperature (e.g., reflux in acetonitrile) and solvent polarity reduces side reactions. Automated flow reactors enable precise control of parameters like pressure and reactant ratios, enhancing scalability .
  • Purification : Recrystallization from dichloromethane or ethyl acetate/petroleum ether mixtures removes impurities .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

Methodological Answer:

  • Chromatographic separation : HPLC with UV detection isolates impurities, as demonstrated in Esmolol Hydrochloride impurity analysis .
  • Spectroscopic techniques : Mass spectrometry (MS) and IR spectroscopy identify functional groups in by-products. For example, 3-chloropyridin-2-amine by-products were characterized via MS fragmentation patterns .
  • Quantitative NMR (qNMR) : Provides molar purity data for unresolved chromatographic peaks, ensuring compliance with pharmacopeial standards .

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

  • Insecticides : Derivatives like ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride are intermediates in chlorantraniliprole synthesis, a potent insecticide .
  • Neurological agents : Structural analogs (e.g., 3-cyclopropylpropan-1-amine hydrochloride) are studied for enzyme interactions and drug development targeting neurological disorders .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention. Safety data sheets for analogous hydrochlorides recommend immediate decontamination protocols .

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